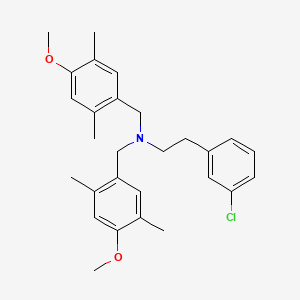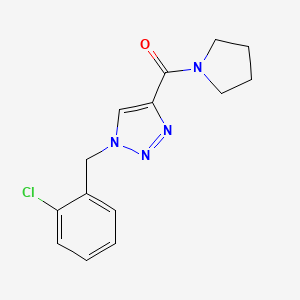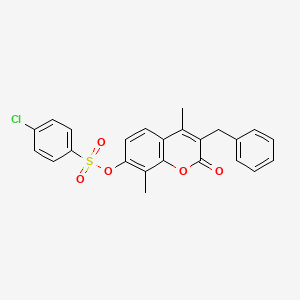
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic. It is a potent painkiller that is used for the treatment of moderate to severe pain. ODT is a derivative of tramadol, which is a well-known opioid analgesic. ODT is a highly potent and selective mu-opioid receptor agonist, which means that it binds to the mu-opioid receptors in the brain and spinal cord, resulting in pain relief.
Wirkmechanismus
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine works by binding to the mu-opioid receptors in the brain and spinal cord. This results in the activation of the endogenous opioid system, which leads to the inhibition of pain signals. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine also increases the release of dopamine in the brain, which results in a feeling of euphoria.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has several biochemical and physiological effects. It is a potent analgesic that provides pain relief by inhibiting pain signals. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine also has sedative effects, which can lead to drowsiness and reduced alertness. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine can also cause respiratory depression, which can be life-threatening in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has several advantages and limitations for lab experiments. Its potency and selectivity make it an ideal tool for studying the mu-opioid receptor system. However, its potential for abuse and dependence make it a challenging compound to work with. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine is also a controlled substance, which means that it requires special licensing and handling procedures.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine. One potential direction is the development of safer and more effective opioid analgesics. Another direction is the development of new treatments for opioid addiction. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has shown promise in this area, and further research is needed to determine its potential as a treatment for opioid addiction. Additionally, further research is needed to understand the long-term effects of 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine on the brain and body.
Synthesemethoden
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine can be synthesized by the reduction of tramadol using a reducing agent such as lithium aluminum hydride or sodium borohydride. The reduction of tramadol results in the removal of the N-methyl group, which leads to the formation of 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine. The synthesis of 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine is a complex process that requires expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has been extensively studied for its analgesic properties. It has been found to be highly effective in the treatment of acute and chronic pain. 2-(3-chlorophenyl)-N,N-bis(4-methoxy-2,5-dimethylbenzyl)ethanamine has also been studied for its potential use in the treatment of opioid addiction. It has been found to have a lower potential for abuse and dependence compared to other opioids such as morphine and fentanyl.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-N,N-bis[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34ClNO2/c1-19-14-27(31-5)21(3)12-24(19)17-30(11-10-23-8-7-9-26(29)16-23)18-25-13-22(4)28(32-6)15-20(25)2/h7-9,12-16H,10-11,17-18H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVXQTMEDQPDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN(CCC2=CC(=CC=C2)Cl)CC3=C(C=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N,N-bis[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5207018.png)
![ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207029.png)
![N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B5207039.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B5207047.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5207059.png)
![1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5207063.png)
![3-(4-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5207069.png)
![5-[2-(1-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5207072.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B5207080.png)
![N-benzyl-N-[3-(benzyloxy)benzyl]-2-phenylethanamine](/img/structure/B5207103.png)


![N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide](/img/structure/B5207115.png)